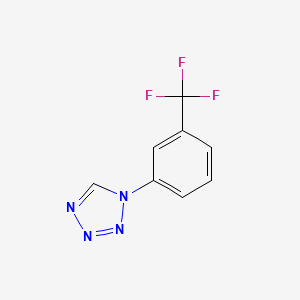

1-(3-Trifluoromethyl-phenyl)-1H-tetrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-Trifluoromethyl-phenyl)-1H-tetrazole, also known as TFMPT , is an organic compound with the chemical formula C₁₁H₁₃F₃N₂ . It belongs to the phenylpiperazine chemical class and is a substituted piperazine. TFMPT is often used in combination with benzylpiperazine (BZP) and other analogues as an alternative to the illicit drug MDMA (commonly known as “Ecstasy”) .

Chemical Reactions Analysis

TFMPT exhibits affinity for several serotonin receptors, including 5-HT₁A, 5-HT₁B, 5-HT₁D, 5-HT₂A, and 5-HT₂C. It functions as a full agonist at most of these sites, except for the 5-HT₂A receptor, where it acts as a weak partial agonist or antagonist. Additionally, TFMPT binds to the serotonin transporter (SERT) and promotes serotonin release. Unlike related compounds, it has minimal affinity for the 5-HT₃ receptor .

Wissenschaftliche Forschungsanwendungen

Catalysis and Synthesis

1-(3-Trifluoromethyl-phenyl)-1H-tetrazole and its derivatives are utilized in catalysis and synthetic chemistry. For instance, they are involved in the Markovnikov-selective formal hydroamination of styrenyl compounds, a process that facilitates the formation of tetrazolothione moieties in an atom-economical manner (Savolainen, Han & Wu, 2014). They are also employed in the synthesis of multi-heterocyclic anti-bacterial drugs, such as 3-(4-(tetrazol-1-yl)phenyl)-5-phenyl-1H-pyrazoles, using reactions that involve (E)-1-(4-(1H-tetrazol-1-yl)phenyl)-3-arylprop-2-en-1-one (Dhevaraj, Gopalakrishnan & Pazhamalai, 2019).

Coordination Chemistry

In coordination chemistry, attempts to prepare fluorinated 5-aryl-1H-tetrazoles have been successful for certain derivatives, leading to the synthesis of compounds like (3,5-bis(trifluoromethyl)phenyl)tetrazole (BTFTH). From BTFTH, the Cu complex [(BTFT)2Cu(Py)2]n could be obtained and fully characterized, offering insights into the coordination chemistry of such compounds (Gerhards et al., 2015).

Material Science

The chemical's derivatives are crucial in material science, particularly in the development of novel, heterogeneous, and recyclable magnetic Brønsted acidic ionic liquids based on 5-phenyl-1H-tetrazole. These materials demonstrate high activity in the synthesis of 1-carbamoyl-1-phenylureas, offering advantages such as high yields, short reaction times, green reaction conditions, and the recyclability of the catalyst (Nasrollahzadeh, Issaabadi & Sajadi, 2018).

Catalytic Processes

1-(3-Trifluoromethyl-phenyl)-1H-tetrazole derivatives have been synthesized and used in catalytic processes, such as the Suzuki cross-coupling reactions of aryl halides with aryl boronic acids. This demonstrates the compound's utility in facilitating important chemical transformations (Gupta, Rim & Oh, 2004).

Crystallography and Molecular Docking

The structure of certain tetrazole derivatives, like 1-{4-(methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole, has been determined through X-ray crystallography. These studies not only elucidate the molecular structure but also involve molecular docking studies to understand the interactions of these molecules with specific enzymes, providing valuable insights into the molecular behavior of these compounds (Al-Hourani et al., 2015).

Chemical Reviews and Synthesis Surveys

Moreover, tetrazole derivatives, including those of 1-(3-Trifluoromethyl-phenyl)-1H-tetrazole, are discussed in chemical reviews and synthesis surveys, underlining their importance in medicinal chemistry and drug design due to their bioisosterism, metabolic stability, and physicochemical properties. These reviews highlight the compound's synthesis methods, applications, and potential for future research (Neochoritis, Zhao & Dömling, 2019).

Eigenschaften

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N4/c9-8(10,11)6-2-1-3-7(4-6)15-5-12-13-14-15/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTIIWHHDNORXPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NN=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Trifluoromethyl-phenyl)-1H-tetrazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2613308.png)

![N-([2,3'-bifuran]-5-ylmethyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2613309.png)

![4-({2-[4-(2-Thienylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine](/img/structure/B2613310.png)

![Tert-butyl N-(2-ethynylspiro[3.5]nonan-2-yl)carbamate](/img/structure/B2613311.png)

![4-[4-(2-Methoxyphenyl)piperazino]-2-(methylsulfanyl)quinazoline](/img/structure/B2613312.png)

![N-(3-(furan-2-yl)-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2613321.png)

![7-(4-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-4-oxobutyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2613325.png)